2,3,5-Tribromobenzoic acid

Description

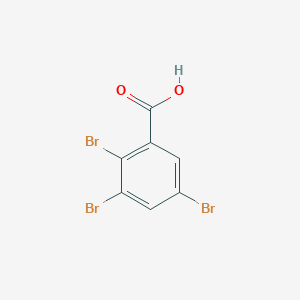

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tribromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRZWSOTDBLHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589865 | |

| Record name | 2,3,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15396-38-0 | |

| Record name | 2,3,5-Tribromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5 Tribromobenzoic Acid

Classical Bromination Strategies

Electrophilic Aromatic Substitution Pathways

The synthesis of brominated benzoic acids often involves electrophilic aromatic substitution, a fundamental reaction in organic chemistry. In this type of reaction, an electrophile, in this case, a bromine species, attacks the electron-rich benzene (B151609) ring. The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group and a meta-director. youtube.compharmaguideline.com This means it deactivates the benzene ring towards electrophilic attack and directs incoming substituents primarily to the meta-position (positions 3 and 5). youtube.compharmaguideline.com

The electrophilic bromination of an aromatic compound is typically initiated by the generation of a more potent electrophile from molecular bromine (Br₂). This is often achieved using a Lewis acid catalyst, such as ferric bromide (FeBr₃), which polarizes the Br-Br bond, or by using strong acids. youtube.comacsgcipr.org Oxidants can also be employed to generate electrophilic bromine species in situ from bromide salts. acsgcipr.org

Direct Bromination Protocols for Benzoic Acid Derivatives

Direct bromination of benzoic acid itself to produce 2,3,5-Tribromobenzoic acid is challenging due to regioselectivity issues. The directing effect of the carboxyl group favors substitution at the 3 and 5 positions. Achieving substitution at the 2-position in addition to the 3- and 5-positions is not straightforward and often leads to a mixture of products, including the 2,4,6-tribromo isomer, which can be difficult and costly to separate. Consequently, direct bromination methods for producing this compound are often inefficient, with yields and purity being significant concerns.

More forceful methods, such as heating benzoic acid with excess bromine, can lead to more extensive bromination. For instance, heating 3,4,5-tribromobenzoic acid with excess bromine at high temperatures can yield pentabromobenzoic acid, though this is accompanied by competing decarboxylation. The use of powerful brominating agents like 1,3-dibromoisocyanuric acid (DBI) in concentrated sulfuric acid has been shown to be effective for the exhaustive bromination of benzoic acid to pentabromobenzoic acid. mdpi.com However, achieving the specific 2,3,5-tribromo substitution pattern via direct bromination remains a significant synthetic hurdle.

Precursor-Based Synthesis of this compound

Due to the challenges of direct bromination, precursor-based methods are generally favored for the synthesis of this compound. These strategies offer better control over the regiochemistry of the final product.

Synthesis from Anthranilic Acid Derivatives

A dominant and effective route for synthesizing this compound starts from anthranilic acid (2-aminobenzoic acid). core.ac.uk This multi-step process leverages the directing effects of the amino group and its subsequent conversion into a bromine substituent via a Sandmeyer reaction. wikipedia.orglscollege.ac.in

The general sequence involves:

Bromination of Anthranilic Acid: Anthranilic acid is first brominated. The amino group is a strong activating group and an ortho-, para-director. This directs the bromine atoms to the positions ortho and para to the amino group. In a mixed acidic medium (e.g., HCl and HBr), this reaction can yield 3,5-dibromoanthranilic acid as the primary intermediate.

Diazotization: The resulting 3,5-dibromoanthranilic acid is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic solution) at low temperatures to convert the amino group into a diazonium salt. orgsyn.org

Sandmeyer Reaction: The diazonium salt is subsequently subjected to a Sandmeyer reaction, where it is treated with a copper(I) bromide (CuBr) solution. wikipedia.org This step replaces the diazonium group with a bromine atom, yielding this compound. The Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides. wikipedia.orglscollege.ac.innih.gov

The use of CuBr in the final substitution step is crucial for efficiently incorporating the third bromine atom. This route provides a high degree of regiochemical control, making it a preferred method for obtaining this compound.

| Step | Reagents and Conditions | Intermediate/Product |

| Bromination | Anthranilic acid, Br₂, HCl/HBr, -5°C to 25°C | 3,5-dibromoanthranilic acid |

| Diazotization | 3,5-dibromoanthranilic acid, NaNO₂, acid, -5°C to 20°C | Diazonium salt of 3,5-dibromoanthranilic acid |

| Sandmeyer Reaction | Diazonium salt, CuBr, 60°C to 80°C | This compound |

This table summarizes the key steps in the synthesis of this compound from anthranilic acid.

Transformation from Related Brominated Benzoic Acid Isomers

While less common, the transformation of other brominated benzoic acid isomers into this compound could theoretically be explored. Such transformations would likely involve complex rearrangements or a series of protection, deprotection, and functional group interconversion steps. However, specific, high-yielding protocols for the direct isomerization of other tribromobenzoic acid isomers to the 2,3,5-isomer are not widely reported in the literature, suggesting this is not a synthetically viable or efficient approach.

Multi-step Convergent and Linear Syntheses

The synthesis from anthranilic acid is an example of a linear synthesis, where the final product is assembled in a step-by-step fashion. youtube.comlibretexts.org Convergent syntheses, where different fragments of the molecule are prepared separately and then joined together, could also be envisioned. However, for a relatively small molecule like this compound, a linear approach starting from a suitably substituted precursor like anthranilic acid is generally more practical and efficient. The need for regiocontrol in the introduction of the three bromine atoms makes a carefully planned linear sequence, such as the one described from anthranilic acid, the most logical and commonly employed strategy. researchgate.net

Novel Synthetic Routes and Methodological Advancements

Recent progress in the synthesis of this compound and related polyhalogenated compounds has moved beyond simple direct bromination, exploring catalytic systems and highly specific multi-step pathways to control the substitution pattern and improve yields.

Catalytic bromination is a cornerstone of synthesizing brominated aromatic compounds. For derivatives of benzoic acid, this typically involves electrophilic aromatic substitution using a Lewis acid catalyst. The catalyst, often a metal halide like iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), increasing its electrophilicity and facilitating the attack on the aromatic ring.

While direct catalytic bromination of benzoic acid tends to produce a mixture of isomers, catalytic approaches can be refined. For instance, in the synthesis of related bromoanilines, novel catalysts such as Zinc-Aluminum layered double hydroxides intercalated with bromate (B103136) (ZnAl-BrO₃⁻-LDHs) have been used with potassium bromide to achieve selective oxidative bromination at ambient temperatures. ccspublishing.org.cn Such systems demonstrate the ongoing research into milder, more selective, and environmentally benign catalytic methods that could be adapted for the synthesis of specific bromobenzoic acid isomers. The development of catalysts that can precisely control substitution patterns on a deactivated ring system like benzoic acid remains a significant area of research.

Achieving the specific 2,3,5-substitution pattern requires a high degree of regioselectivity, which is often accomplished through a multi-step, directed synthesis rather than direct bromination of benzoic acid. A well-established regioselective route to this compound starts from anthranilic acid (2-aminobenzoic acid).

This strategy leverages the directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups. The synthesis proceeds through several key steps:

Directed Dibromination: Anthranilic acid is first treated with bromine in an acidic medium, typically a mixture of hydrochloric and hydrobromic acids. The strongly activating, ortho-, para-directing amino group directs the two bromine atoms to the C3 and C5 positions, yielding 3,5-dibromoanthranilic acid as the primary intermediate.

Diazotization: The amino group of 3,5-dibromoanthranilic acid is then converted into a diazonium salt (-N₂⁺) by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures. orgsyn.orglibretexts.org

Sandmeyer Reaction: The resulting diazonium salt is subsequently subjected to a Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com In this step, the diazonium group is replaced by a bromine atom. Treatment with a copper(I) bromide (CuBr) catalyst introduces the third bromine atom at the C2 position, leading to the formation of this compound. This radical-nucleophilic aromatic substitution is highly effective for introducing halides onto an aromatic ring in place of an amino group. wikipedia.org

This multi-step pathway provides precise control over the final substitution pattern, which would be difficult to achieve through direct bromination of a less-substituted precursor.

| Step | Reagent(s) | Intermediate/Product | Purpose |

| 1. Bromination | Bromine (Br₂), HCl/HBr | 3,5-Dibromoanthranilic acid | Utilizes the directing effect of the amino group for meta-bromination. |

| 2. Diazotization | Sodium Nitrite (NaNO₂), Acid | 3,5-Dibromo-2-carboxybenzenediazonium salt | Converts the amino group into a diazonium salt, a good leaving group. |

| 3. Sandmeyer Reaction | Copper(I) Bromide (CuBr) | This compound | Replaces the diazonium group with a bromine atom at the C2 position. |

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale requires careful optimization of reaction parameters and consideration of process safety and efficiency.

For the regioselective synthesis starting from anthranilic acid, several parameters are critical for optimization. Patents and research outline key conditions that can be fine-tuned to maximize yield and purity.

Key Optimization Parameters:

| Parameter | Optimal Range/Condition | Rationale |

|---|---|---|

| Bromination Temp. | -5°C to 25°C | Balances reaction rate with minimizing side reactions. |

| pH (Bromination) | 2.0–6.8 | Optimizes electrophilic substitution on the activated ring. |

| Molar Ratio (Br₂) | 60–110% of anthranilic acid weight | Ensures complete dibromination without excessive use of hazardous bromine. |

| Sandmeyer Temp. | Heating to 80°C | Drives the substitution reaction to completion. |

| Purification | Recrystallization | Essential for removing intermediates and byproducts to achieve high-purity final product. mdpi.com |

On a larger scale, several factors become paramount:

Thermal Management: Bromination reactions are highly exothermic. Industrial-scale reactors must have efficient cooling systems to control the reaction temperature and prevent runaway reactions.

Reagent Handling: The safe storage and handling of large quantities of bromine and acidic reagents are critical. This includes using closed systems to prevent the release of corrosive vapors. orgsyn.org

Waste Management: The process generates acidic waste streams and potentially brominated byproducts that must be neutralized and disposed of in an environmentally responsible manner.

Process Efficiency: To improve cost-effectiveness, optimization may involve recycling solvents or unreacted reagents. The development of continuous flow processes, as opposed to batch processing, can offer better control over reaction parameters and improve safety and throughput for industrial production. google.com The use of alcohol precipitation has also been noted as a technique to accelerate crystallization and increase the yield of related compounds during scale-up. google.com

These considerations are crucial for developing a robust, safe, and economically viable industrial process for producing this compound.

Chemical Reactivity and Reaction Mechanisms of 2,3,5 Tribromobenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site of reactivity in 2,3,5-tribromobenzoic acid, readily undergoing reactions typical of this functional group.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through reaction with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com Common acid catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is typically carried out at temperatures ranging from 50 to 100°C. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. masterorganicchemistry.com

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. This intermediate then readily reacts with an amine to produce the corresponding amide. numberanalytics.com Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using various coupling reagents. numberanalytics.com

Decarboxylation Processes and Mechanistic Studies

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). numberanalytics.com The thermal decarboxylation of benzoic acid and its derivatives is a significant reaction in organic synthesis. For some polybrominated benzoic acids, such as 2,4,6-tribromobenzoic acid, decarboxylation can occur at temperatures between 135–140°C in dilute nitric acid, yielding 1,3,5-tribromobenzene. The presence of electron-withdrawing groups, like the bromine atoms in this compound, can stabilize the transition state of the decarboxylation reaction.

Mechanistic studies on the decarboxylation of substituted benzoic acids suggest that the reaction can proceed through different pathways. In some cases, an acid-promoted, ionic pathway is proposed. osti.gov This mechanism involves the protonation of the aromatic ring, followed by the loss of the carboxyl group. osti.gov The stability of the resulting intermediate is a key factor in determining the reaction rate. The decarboxylation of carboxylic acids and their salts can often be described by a cationic mechanism. osti.gov In other instances, particularly with β-keto acids, decarboxylation is thought to occur via a concerted mechanism involving a cyclic transition state. masterorganicchemistry.com

Reactivity of Aromatic Bromine Substituents

The three bromine atoms on the aromatic ring of this compound are also sites of reactivity, participating in various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex, followed by elimination of the leaving group to restore the aromaticity of the ring. libretexts.org

The presence of the electron-withdrawing carboxylic acid group and the three bromine atoms on this compound makes the aromatic ring susceptible to nucleophilic attack. For instance, hydroxylation can be achieved by reacting the compound with aqueous sodium hydroxide (B78521) at elevated temperatures, and amination can be performed using ammonia (B1221849) in the presence of a copper catalyst.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N bond formation)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in organic synthesis. wiley.comumb.edu These reactions typically involve an organic halide or pseudohalide and an organometallic reagent, and are catalyzed by a transition metal complex, most commonly palladium. eie.grprinceton.edu

The bromine substituents on this compound can serve as leaving groups in various cross-coupling reactions, allowing for the introduction of new functional groups. Examples of such reactions include the Suzuki-Miyaura coupling (using organoboron reagents), the Heck reaction (with alkenes), and the Sonogashira coupling (with terminal alkynes). umb.edueie.gr These reactions provide a versatile platform for the synthesis of a wide range of derivatives from this compound.

Reductive Debromination Reactions

Reductive debromination is a reaction that removes bromine atoms from a molecule. In the case of this compound, selective removal of the bromine substituents can be achieved through catalytic hydrogenation. Using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, it is possible to selectively reduce the bromine substituents. For example, under specific conditions, catalytic hydrogenation can lead to the formation of 3-bromobenzoic acid. Photochemical methods can also induce debromination.

Interactive Data Tables

Table 1: Substitution Reactions of this compound

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Hydroxylation | NaOH (aq), 80°C, 24h | 2,3,5-Trihydroxybenzoic acid | 65–75% |

| Amination | NH₃, Cu catalyst, 120°C | 2,3,5-Triaminobenzoic acid | 50–60% |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3,5-trinitrobenzene |

| 1,3,5-tribromobenzene |

| 2,3,5-Triaminobenzoic acid |

| This compound |

| 2,3,5-Trihydroxybenzoic acid |

| 2,4,6-trinitrobenzoic acid |

| 2,4,6-tribromobenzoic acid |

| 3-bromobenzoic acid |

| Acetic acid |

| Acetic anhydride |

| Acetylsalicylic acid |

| Ammonia |

| Benzene (B151609) |

| Benzoic acid |

| Calcium benzoate |

| Calcium hydroxide |

| Calcium oxide |

| Carbon dioxide |

| Carbonic acid |

| Chlorine |

| Dibromoisocyanuric acid |

| Hydrochloric acid |

| Hydrogen |

| Hydrogen bromide |

| Methane |

| Nitric acid |

| Palladium on carbon |

| Potassium bromide |

| Salicylic acid |

| Sodium benzoate |

| Sodium hydroxide |

| Sulfuric acid |

Electrophilic and Radical Reactivity of the Aromatic Ring System

The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the presence of four electron-withdrawing substituents. The carboxylic acid group is a meta-director, while the bromine atoms are ortho-, para-directors. organicchemistrytutor.comquora.com This leads to competing directing effects on the two remaining unsubstituted carbon atoms (C4 and C6).

Electrophilic Substitution:

In electrophilic aromatic substitution (EAS), the substituent effects are paramount. The carboxylic acid (-COOH) group deactivates the ring through its inductive and resonance effects, directing incoming electrophiles to the meta positions (C3 and C5). quora.com However, these positions are already occupied by bromine atoms.

The bromine substituents also deactivate the ring via their strong inductive effect but can donate electron density through resonance, making them ortho-, para-directors. organicchemistrytutor.comyoutube.com The directing influence of each substituent on the available C4 and C6 positions is summarized below:

-COOH at C1: Directs meta (to C3, C5 - both blocked).

-Br at C2: Directs ortho/para (to C4, C6).

-Br at C3: Directs ortho/para (to C2, C4, C5 - C2 and C5 are blocked).

-Br at C5: Directs ortho/para (to C2, C4, C6 - C2 is blocked).

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Preference | Target Positions Activated |

| Carboxylic Acid | C1 | Deactivating | Meta | C3, C5 (Blocked) |

| Bromine | C2 | Deactivating | Ortho, Para | C4, C6 |

| Bromine | C3 | Deactivating | Ortho, Para | C4 |

| Bromine | C5 | Deactivating | Ortho, Para | C4, C6 |

Radical Reactivity:

The reactivity of this compound is not limited to electrophilic pathways; it also participates in radical reactions. The synthesis of this compound itself can proceed through a mechanism involving a reactive aryl radical intermediate.

Furthermore, brominated compounds are known to function as flame retardants by releasing bromine radicals upon heating. These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion. researchgate.net The potential for this compound to act as a radical scavenger can be evaluated theoretically. The primary mechanisms for free radical scavenging by benzoic acid derivatives are: preprints.org

Hydrogen Atom Transfer (HAT): The antioxidant directly transfers a hydrogen atom to the free radical. The feasibility of this pathway is assessed by the bond dissociation enthalpy (BDE). preprints.org

Stepwise Electron Transfer-Proton Transfer (SET-PT): An electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton.

Sequential Proton Loss-Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. This pathway is often favored in polar solvents. preprints.org

Studies on similar benzoic acid derivatives show that the HAT mechanism is often preferred in the gas phase, while the SPLET mechanism is favored in polar media. preprints.org The hydroxyl radical (•OH) scavenging activity of various benzoic acid derivatives has been investigated using techniques like electron spin resonance (ESR) spectroscopy, confirming the role of these structures in radical quenching. nih.gov

Advanced Mechanistic Investigations of this compound Transformations

Understanding the precise mechanisms of reactions involving this compound requires advanced analytical and computational techniques. These methods allow for the identification of transient intermediates and the mapping of reaction energy profiles.

Spectroscopic and Chromatographic Studies:

Modern analytical methods are crucial for elucidating complex reaction pathways. For instance, in the study of related nitroaromatic compounds, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been successfully used to identify transient intermediates, such as hydroperoxide adducts, during degradation reactions. researchgate.net Similarly, the analysis of reaction solutions of 2,4,6-trinitrobenzoic acid using 1H and 13C NMR spectroscopy has enabled the identification of intermediate compounds and a more detailed understanding of the hydrogenation mechanism. nih.gov

Action spectroscopy, particularly infrared multiphoton dissociation (IRMPD) spectroscopy, offers a powerful tool for characterizing the structure of mass-selected ionic reaction intermediates sampled directly from a reaction mixture. rsc.org These techniques could be applied to study the transformations of this compound, for example, to trap and characterize the aryl radical intermediate formed during its synthesis or to identify degradation products.

Computational Mechanistic Investigations:

Theoretical calculations, especially those using Density Functional Theory (DFT), provide profound insight into reaction mechanisms where experimental detection of intermediates is difficult. sumitomo-chem.co.jp These computational approaches can be used to:

Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined.

Calculate Activation Energies: The Gibbs free energy of activation for a proposed reaction step can be calculated to predict its rate and feasibility. sumitomo-chem.co.jp

Simulate Spectra: The vibrational (IR) or electronic (UV-Vis) spectra of proposed intermediates can be computed and compared with experimental data to confirm their identity. sumitomo-chem.co.jp

Analyze Radical Scavenging: For radical reactions, computational models can determine the most likely scavenging mechanism (HAT, SPLET, etc.) by calculating thermodynamic parameters like bond dissociation enthalpies (BDEs), ionization potentials, and proton affinities. preprints.org

Table 2: Application of Computational Methods in Mechanistic Studies of Benzoic Acid Derivatives

| Computational Method | Application | Key Parameters Calculated | Reference |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; predicting intermediate structures and energies. | Activation Gibbs Free Energy, Reaction Enthalpies | sumitomo-chem.co.jp |

| M06-2X Functional (DFT) | Investigating free radical scavenging mechanisms. | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | preprints.org |

| Ab initio / Semi-empirical Methods | Optimizing molecular geometries and comparing with experimental (e.g., SCXRD) data. | Bond Lengths, Bond Angles, SCF Energy | N/A |

| IEF-PCM Solvation Model | Simulating the effect of solvents on reaction mechanisms and antioxidant activity. | Solvation Free Energies, BDEs in solution | preprints.org |

By combining advanced spectroscopic analysis with high-level computational studies, a comprehensive picture of the reactivity and transformation mechanisms of this compound can be achieved, paving the way for its optimized use in synthesis and other applications.

Derivatives and Analogues of 2,3,5 Tribromobenzoic Acid

Synthesis and Structural Elucidation of Esters and Amides of 2,3,5-Tribromobenzoic Acid

The synthesis of esters and amides from this compound follows standard organic chemistry protocols for carboxylic acid derivatization. libretexts.orgunits.it

Esters are typically synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. units.it Alternatively, for more sensitive alcohols, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with the alcohol. mnstate.edu

Amides are generally prepared by reacting a derivative of the carboxylic acid with an amine. libretexts.org Direct reaction of this compound with an amine requires high temperatures and is often impractical. libretexts.org A more common and efficient approach involves the activation of the carboxylic acid. This is typically achieved by converting it into an acid chloride, acid anhydride, or by using coupling agents. libretexts.orgunits.it The activated intermediate is then treated with a primary or secondary amine to form the corresponding N-substituted amide. units.it Recent advancements have also explored the use of reagents like sodium amidoboranes for the direct amidation of esters, which could be applied to esters of this compound to yield primary and secondary amides at room temperature. nih.gov

A selection of potential ester and amide derivatives is presented below.

| Derivative Type | R Group (from Alcohol/Amine) | IUPAC Name |

| Ester | -CH₃ (from Methanol) | Methyl 2,3,5-tribromobenzoate |

| Ester | -CH₂CH₃ (from Ethanol) | Ethyl 2,3,5-tribromobenzoate |

| Amide | -NH₂ (from Ammonia) | 2,3,5-Tribromobenzamide |

| Amide | -NHCH₃ (from Methylamine) | N-Methyl-2,3,5-tribromobenzamide |

| Amide | -N(CH₂CH₃)₂ (from Diethylamine) | N,N-Diethyl-2,3,5-tribromobenzamide |

Functionalization at Bromine Positions

The three bromine atoms on the aromatic ring of this compound are sites for further chemical modification, primarily through substitution reactions.

The bromine atoms on the benzene (B151609) ring can be replaced by amino groups through nucleophilic aromatic substitution (SNAr) reactions. However, the electron-rich nature of the brominated ring makes it generally unreactive towards nucleophiles unless activated. Such reactions often necessitate the use of a copper catalyst (Ullmann condensation) or a palladium-based catalyst (Buchwald-Hartwig amination) and typically require high temperatures. For instance, a patent describes the preparation of 2-amino-5-cyanobenzoic acid derivatives from brominated precursors, highlighting a general pathway for such transformations. google.com The amino derivatives of this compound can be further functionalized, for example, by diazotization with sodium nitrite (B80452) in an acidic medium to form diazonium salts, which are valuable intermediates in the synthesis of azo dyes.

Beyond amination, the bromine positions can be functionalized with a wide array of chemical groups using modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) allow for the formation of new carbon-carbon bonds at the sites of the bromine atoms. These reactions would enable the synthesis of complex molecules where the this compound core is decorated with alkyl, aryl, or alkynyl substituents. The differing steric and electronic environments of the bromine atoms at the 2, 3, and 5 positions may allow for selective or stepwise functionalization under carefully controlled reaction conditions.

Comparative Research with Other Halogenated Benzoic Acid Analogues

The study of this compound is often contextualized by comparing its properties and reactivity with other halogenated benzoic acids.

Comparative studies involving di- and tetra-brominated benzoic acids help to elucidate structure-property relationships. For example, the synthesis of 2,4,6-tribromobenzoic acid involves the bromination of m-aminobenzoic acid followed by deamination, a different synthetic route than what might be employed for the 2,3,5-isomer. orgsyn.org The properties of tetrabrominated benzoic acid esters, such as 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB), have been studied in the context of flame retardants. canada.cacanada.ca These studies show that TBB is characterized by very low water solubility and is expected to persist in the environment. canada.cacanada.ca Comparing this compound with these congeners reveals how the number and position of bromine atoms influence physical properties, synthetic accessibility, and environmental behavior.

Research on this compound's Supramolecular Chemistry Appears Limited

An extensive search of available scientific literature and chemical databases has revealed a notable scarcity of specific research focused on the supramolecular assemblies and co-crystallization of the chemical compound This compound .

While the principles of crystal engineering, co-crystallization, and supramolecular chemistry are well-established fields, dedicated studies involving this compound as the primary component are not readily found in the public domain. Research in this area tends to focus on other related halogenated molecules. For instance, studies have been published on the supramolecular structures of other brominated benzoic acids, such as 3,4,5-tribromobenzoic acid and 2,3,4,5,6-pentabromobenzoic acid, often exploring their hydrogen and halogen bonding patterns. researchgate.netmdpi.com

The broader field of co-crystallization frequently employs various benzoic acid derivatives, such as 3,5-dinitrobenzoic acid or 2,4,6-trinitrobenzoic acid, to form multi-component crystals with specific properties. publish.csiro.auacs.org These studies utilize techniques like solution growth, grinding, and evaporation to create novel crystalline structures held together by non-covalent interactions like hydrogen and halogen bonds. jpionline.orgnih.gov The primary goals of such research often include modifying the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. nih.govresearchgate.netnih.gov

However, despite the activity in the broader field of crystal engineering with halogenated organic acids, specific research findings, detailed structural data, or analyses of supramolecular synthons for co-crystals involving this compound are not present in the surveyed literature. Consequently, information regarding its derivatives and analogues in the context of co-crystallization is also unavailable.

Further investigation into specialized, non-public chemical structure databases or unpublished research may be required to uncover information on this specific compound.

Applications of 2,3,5 Tribromobenzoic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

2,3,5-Tribromobenzoic acid serves as a fundamental starting material for the synthesis of more intricate organic structures, including those found in pharmaceuticals and agrochemicals. The presence of multiple bromine atoms allows for selective chemical transformations, providing a pathway to a variety of substituted derivatives with different functional groups. This versatility makes it an essential component in the toolbox of synthetic organic chemists for constructing complex molecular frameworks. cymitquimica.com

The reactivity of the bromine substituents enables a range of cross-coupling reactions, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of various organic fragments onto the tribrominated scaffold, leading to the assembly of complex molecules with desired functionalities and stereochemistry.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound and its derivatives can be utilized as precursors in the synthesis of various heterocyclic systems. acs.orgnih.gov For instance, through a series of chemical transformations including amination and cyclization reactions, the tribrominated ring can be incorporated into larger, more complex heterocyclic structures.

One notable application is in the preparation of substituted dibenz[b,f] Current time information in Bangalore, IN.oxazepine-11(10H)-ones. acs.org These compounds are synthesized from nitroaromatic precursors, which can be conceptually linked back to the functionalization of a brominated benzoic acid core. The synthesis of such complex heterocyclic scaffolds often involves multi-step sequences where the initial substitution pattern of the starting material dictates the final structure of the product. nih.gov

Utility in the Preparation of Specialty Organic Chemicals

The unique chemical properties of this compound make it a valuable intermediate in the production of various specialty organic chemicals. lookchem.com These can include dyes, polymers, and other materials with specific desired properties. The bromine atoms can influence the physical and chemical characteristics of the final products, such as their color, stability, and reactivity.

For example, amino derivatives of this compound can undergo diazotization followed by azo coupling reactions to synthesize dyes. Furthermore, its derivatives can be used in the development of materials with enhanced properties, leveraging the heavy atom effect of bromine.

Potential as a Ligand in Coordination Chemistry or Catalysis

The carboxylic acid functional group and the bromine atoms of this compound present potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry. The formation of metal complexes with this ligand could lead to novel materials with interesting structural and electronic properties. mdpi.commdpi.com

While direct catalytic applications of this compound complexes are an area for further exploration, the broader field of coordination chemistry has demonstrated that metal complexes with halogenated organic ligands can exhibit significant catalytic activity. nih.govsioc-journal.cnrsc.org The electronic effects of the bromine atoms can modulate the reactivity of the metal center, potentially leading to enhanced catalytic performance in various organic transformations. The ability of the bromine atoms to participate in halogen bonding can also influence the structure and reactivity of these complexes.

Biological and Phytoremediation Studies of 2,3,5 Tribromobenzoic Acid

Plant Growth Regulatory Effects and Associated PhenotypesSpecific studies on the influence of 2,3,5-Tribromobenzoic acid on plant abscission, photosynthesis, protein synthesis, or its effects in diverse plant species are not available in the current body of scientific research.

It is recommended that future research efforts be directed toward investigating the biological activities of this compound to determine if its properties are analogous to those of 2,3,5-Triiodobenzoic acid (TIBA) or if it possesses unique interactions within plant systems.

Biodegradation and Environmental Fate in Biological Systems

The environmental persistence and biological degradation of halogenated aromatic compounds are of significant scientific interest. While specific studies on the microbial degradation of this compound are not extensively documented, the metabolic fate of this compound can be inferred from the established pathways of other brominated and halogenated benzoic acids.

The microbial breakdown of halogenated benzoic acids typically involves initial dehalogenation, followed by cleavage of the aromatic ring. For brominated benzoic acids, the position of the bromine atoms on the benzene (B151609) ring significantly influences the degradation pathway and rate.

One common strategy employed by microorganisms is the initial removal of the halogen substituent. This can occur either reductively, replacing the halogen with a hydrogen atom, or hydrolytically, replacing it with a hydroxyl group. Another key mechanism is dioxygenase-catalyzed dihydroxylation, which incorporates two hydroxyl groups onto the aromatic ring, leading to the formation of a dihydroxybenzoic acid intermediate and subsequent ring cleavage.

For instance, the degradation of 2-bromobenzoic acid by Pseudomonas aeruginosa has been shown to proceed through the formation of salicylate (B1505791) (2-hydroxybenzoic acid) and catechol. researchgate.net This suggests a pathway involving initial hydroxylation. The degradation of phthalate (B1215562) isomers, which are structurally related, also converges at 3,4-dihydroxybenzoic acid before undergoing ring cleavage. nih.gov

Given these precedents, a plausible degradation pathway for this compound would likely involve a series of dehalogenation and hydroxylation steps. The order of bromine removal could be influenced by the substitution pattern, with some studies on mixed halogenated isomers suggesting a degradation order of 4-substituted > 3-substituted > 2-substituted positions.

The enzymatic machinery responsible for these transformations is diverse. FADH2-dependent halogenases are known to incorporate bromide ions into aromatic compounds, while dehalogenating enzymes are crucial for breaking the carbon-halogen bond. nih.govnih.gov

Based on the degradation pathways of other halogenated aromatic compounds, several potential metabolites of this compound can be hypothesized. The stepwise removal of bromine atoms would lead to the formation of various di- and mono-brominated benzoic acids. Subsequent hydroxylation could produce brominated hydroxybenzoic acids and brominated catechols.

For example, the degradation of 2-bromobenzoic acid yields salicylate and catechol as key intermediates. researchgate.net Therefore, it is conceivable that the metabolism of this compound could produce brominated analogues of these compounds.

Table 1: Hypothetical Biological Metabolites of this compound

| Potential Metabolite | Chemical Formula | Potential Precursor Step |

| 2,3-Dibromobenzoic acid | C₇H₄Br₂O₂ | Reductive dehalogenation |

| 2,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | Reductive dehalogenation |

| 3,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | Reductive dehalogenation |

| Bromohydroxybenzoic acid isomers | C₇H₅BrO₃ | Hydrolytic dehalogenation/Hydroxylation |

| Bromocatechol isomers | C₆H₅BrO₂ | Decarboxylation and Dihydroxylation |

This table presents hypothetical metabolites based on known degradation pathways of similar compounds.

Further degradation of these intermediates would likely proceed through ring cleavage pathways, ultimately leading to the mineralization of the compound to carbon dioxide and water.

Comparative Biological Activity with Other Halogenated Benzoic Acids

The biological activity of halogenated benzoic acids can vary significantly depending on the type, number, and position of the halogen substituents. While direct comparative studies featuring this compound are limited, research on other halogenated benzoic acids provides insights into their potential biological effects.

Halogenated compounds isolated from natural sources, such as marine organisms, have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. mdpi.comresearchgate.net Synthetic halogenated benzoic acid derivatives have also been investigated for their biological potential.

A study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta identified mono- and di-halogenated benzoic acids. nih.gov These compounds were evaluated for their ability to modulate proteostasis network modules. Specifically, a mono-halogenated benzoic acid derivative demonstrated the greatest bioactivity in activating cathepsins B and L, which are lysosomal proteases. nih.gov In the same study, both mono- and di-halogenated derivatives induced the chymotrypsin-like activity of the proteasome. nih.gov

Table 2: Comparative Biological Activity of Halogenated Benzoic Acid Derivatives from Bjerkandera adusta

| Compound | Halogenation | Effect on Proteasome (Chymotrypsin-like activity) | Effect on Lysosome (Cathepsin B, L activation) |

| Compound 1 (4-hydroxybenzoic acid) | Non-halogenated | Induced | No significant activity |

| Compound 3 | Mono-halogenated | Induced | Greatest bioactivity |

| Compound 4 | Di-halogenated | Induced | Not specified as most active |

Data sourced from a study on benzoic acid derivatives from Bjerkandera adusta. nih.gov

This research suggests that the presence and number of halogen atoms on the benzoic acid scaffold can influence its biological activity, particularly its interaction with cellular protein degradation machinery. The structure-activity relationship of halogenated benzoic acids is a complex field, with factors such as the specific halogen and its position playing a crucial role in determining the compound's biological effects. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,3,5 Tribromobenzoic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 2,3,5-Tribromobenzoic acid, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are expected to show characteristic vibrational modes corresponding to the carboxylic acid and the tribrominated benzene (B151609) ring.

In the solid state, the FT-IR spectrum is anticipated to be dominated by features of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. Key expected absorptions include a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp band around 1700 cm⁻¹. Other significant vibrations include the C-O stretching and in-plane O-H bending modes between 1440 and 1200 cm⁻¹.

The aromatic ring gives rise to several characteristic bands:

C-H stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

C=C stretching: Ring stretching vibrations typically occur in the 1600-1450 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations provide information about the substitution pattern and are expected below 900 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibrations are found in the far-infrared region, typically between 700 and 500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the benzene ring, offering a more detailed fingerprint of the molecular skeleton.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3050-3150 | Medium |

| C=O Stretch (Carbonyl) | 1680-1710 | Strong, Sharp |

| C=C Stretch (Aromatic Ring) | 1450-1600 | Medium-Strong |

| C-O Stretch / O-H Bend | 1200-1440 | Medium-Strong |

| C-Br Stretch | 500-700 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy provides unparalleled insight into the electronic environment and connectivity of atoms in this compound.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the single carboxylic acid proton.

The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically in the range of 12-13 ppm, due to its acidic nature and hydrogen bonding.

The two aromatic protons are in different chemical environments. The proton at the C4 position is flanked by two bromine atoms, while the proton at the C6 position is adjacent to a bromine atom and the carboxylic acid group. These two protons would appear as two distinct doublets in the aromatic region (7.5-8.5 ppm), coupled to each other (ortho-coupling).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, as each carbon atom is in a unique electronic environment.

The carbonyl carbon of the carboxylic acid is expected to resonate furthest downfield, around 165-170 ppm.

The six aromatic carbons will have distinct chemical shifts. The carbons directly bonded to the electron-withdrawing bromine atoms (C2, C3, C5) will be shifted to different extents. C1, bearing the carboxylic acid group, will also have a characteristic shift. The remaining carbons (C4, C6) will appear in the typical aromatic region (120-140 ppm).

2D NMR: Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the H4 and H6 aromatic protons. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) would correlate each aromatic proton with its directly attached carbon atom (C4 and C6), aiding in the definitive assignment of the ¹³C spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -COOH | 12.0 - 13.0 (s, 1H) | C=O | 165 - 170 |

| Ar-H (H4 or H6) | 7.5 - 8.5 (d, 1H) | C1 | 130 - 135 |

| Ar-H (H4 or H6) | 7.5 - 8.5 (d, 1H) | C2, C3, C5 (C-Br) | 115 - 130 |

| C4, C6 (C-H) | 130 - 140 |

s = singlet, d = doublet

High-Resolution Mass Spectrometry for Molecular Identity and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and studying the fragmentation pathways of this compound. The molecular formula is C₇H₃Br₃O₂.

A key feature in the mass spectrum will be the distinctive isotopic pattern caused by the three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and any bromine-containing fragments, with M, M+2, M+4, and M+6 peaks in an approximate ratio of 1:3:3:1.

HRMS would provide an exact mass measurement of the molecular ion, confirming the elemental composition. For C₇H₃⁷⁹Br₃O₂, the monoisotopic mass is 355.7683 Da.

The primary fragmentation pathways are expected to be initiated by the loss of functional groups from the parent molecule, similar to the fragmentation of benzoic acid itself. docbrown.infolibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss from [M]⁺ | Predicted m/z (for ⁷⁹Br isotope) |

| [C₇H₂Br₃O]⁺ | •OH (Hydroxyl radical) | 339 |

| [C₆H₂Br₃]⁺ | •COOH (Carboxyl radical) | 311 |

| [C₇H₃Br₂O₂]⁺ | •Br (Bromine radical) | 277 |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. While the specific crystal structure for this compound is not detailed in the provided search results, its solid-state architecture can be predicted based on studies of closely related halogenated benzoic acids, such as 2,3,4,5,6-pentabromobenzoic acid. mdpi.comresearchgate.net

It is highly probable that this compound crystallizes to form a centrosymmetric dimer. This structure is a common and highly stable motif for carboxylic acids.

Hydrogen Bonding: The primary and strongest interaction is the hydrogen bonding between the carboxylic acid groups of two separate molecules. The hydroxyl proton of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a robust R²₂(8) ring motif. This interaction is responsible for the formation of the dimer structure.

Halogen Bonding: Due to the presence of three bromine atoms, halogen bonding is expected to play a crucial role in organizing the dimers into a three-dimensional lattice. mdpi.com Halogen bonds are non-covalent interactions where an electropositive region on the bromine atom interacts with a Lewis basic site, such as the carbonyl oxygen of an adjacent molecule (Br···O) or another bromine atom (Br···Br). These directional interactions help to stabilize the crystal packing.

Advanced Spectroscopic Techniques for Electronic and Photophysical Properties

To fully understand the electronic behavior of this compound, advanced spectroscopic techniques can be employed.

UV-Visible Spectroscopy: The electronic absorption spectrum, likely measured in a solvent like ethanol (B145695) or acetonitrile, would reveal the π → π* transitions associated with the aromatic system. The presence of the three bromine atoms and the carboxylic acid group, both of which are auxochromes and chromophores, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid.

Photoluminescence Spectroscopy: Fluorescence and phosphorescence studies could be conducted to investigate the molecule's emissive properties upon excitation. The presence of heavy bromine atoms often promotes intersystem crossing, potentially leading to phosphorescence at low temperatures. These studies would provide information on the nature of the excited states and their decay pathways.

Computational and Theoretical Investigations of 2,3,5 Tribromobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic and energetic characteristics of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. orientjchem.org DFT studies on compounds similar to 2,3,5-Tribromobenzoic acid, such as other substituted benzoic acids, have been performed to understand their molecular geometries and vibrational frequencies. orientjchem.org For instance, the B3LYP functional is a popular choice that balances computational cost and accuracy for describing molecular properties. orientjchem.org

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. utdallas.edumasterorganicchemistry.com A smaller HOMO-LUMO gap generally suggests higher reactivity. utdallas.edu

In the context of substituted benzoic acids, the positions and nature of the substituents significantly influence the energies of the HOMO and LUMO. For this compound, the electron-withdrawing bromine atoms are expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. rsc.org

Table 1: Conceptual DFT-Based Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table is generated based on general DFT principles and not on specific calculated values for this compound which were not found in the search results.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. nih.gov These methods can be used to calculate various thermodynamic and kinetic parameters. nih.gov

For this compound, ab initio calculations could be employed to determine its standard enthalpy of formation, entropy, and heat capacity. nih.gov These thermodynamic properties are crucial for understanding the stability of the molecule and for predicting the energetics of reactions in which it might participate. researchgate.net

Kinetic parameters, such as activation energies for specific reactions, can also be investigated using ab initio methods. psu.edu For example, the decarboxylation of benzoic acid derivatives has been studied theoretically to elucidate the reaction mechanism and the influence of substituents on the activation barrier. psu.edu For this compound, such studies could predict its thermal stability and potential decomposition pathways.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method is particularly valuable for exploring the conformational landscape of flexible molecules and their behavior in different environments, such as in solution. nih.govmdpi.com

For this compound, the primary source of conformational flexibility is the rotation of the carboxylic acid group relative to the benzene (B151609) ring. MD simulations can map out the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. ucr.edu

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. smu.eduresearchgate.net

For reactions involving this compound, computational modeling can be used to:

Identify the lowest energy reaction pathway: This helps to understand the most likely mechanism for a given transformation. smu.edu

Characterize the geometry and energy of transition states: The energy of the transition state determines the activation energy and, therefore, the rate of the reaction. researchgate.net

Investigate the role of catalysts: Computational models can shed light on how a catalyst interacts with the reactants to lower the activation energy. braou.ac.in

For example, the oxidation or reduction of this compound could be modeled to understand the step-by-step process of electron transfer and bond formation/breaking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physical/chemical properties (QSPR). canada.caresearchgate.net These models are built by correlating calculated molecular descriptors with experimentally measured activities or properties.

Descriptor Calculation: A wide range of molecular descriptors for this compound would be calculated using computational software. These descriptors can encode information about its size, shape, lipophilicity, and electronic properties.

Model Building: A dataset of compounds with known biological activity (e.g., toxicity, enzyme inhibition) and their calculated descriptors would be used to build a QSAR model.

Prediction: The calculated descriptors for this compound would then be fed into the established QSAR model to predict its biological activity.

For instance, QSAR models have been developed for predicting the toxicity of various organic compounds, and such models could potentially be used to estimate the ecotoxicity of this compound. canada.ca

Table 2: Common Molecular Descriptors Used in QSAR/QSPR

| Descriptor Class | Examples | Description |

|---|---|---|

| Constitutional | Molecular weight, Number of atoms, Number of rings | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener index, Kier & Hall indices | Characterizes the topology or branching of the molecular graph. |

| Geometrical | Molecular surface area, Molecular volume | Describes the 3D shape and size of the molecule. |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Partial charges | Encodes information about the electronic structure of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), pKa | Represents experimentally derived or computationally estimated physicochemical properties. |

This table provides a general overview of descriptor types and is not based on a specific QSAR study of this compound.

Analysis of Substituent Effects and Hammett Constants

The electronic properties and reactivity of this compound are significantly influenced by the three bromine substituents on the aromatic ring. The Hammett equation provides a quantitative framework for understanding these substituent effects, particularly for meta- and para-substituted benzoic acids. wikipedia.org

The Hammett equation is a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of benzene derivatives. wikipedia.org It is expressed as:

log (K/K₀) = σρ

or

log (k/k₀) = σρ

Where:

K or k is the equilibrium or rate constant for the substituted reactant.

K₀ or k₀ is the reference constant for the unsubstituted reactant (benzoic acid).

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent.

ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not on the substituent. wikipedia.org For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00. viu.caviu.ca

Substituent constants (σ) are determined empirically from the pKa values of substituted benzoic acids. viu.ca Electron-withdrawing groups (EWGs) stabilize the carboxylate anion, increasing the acidity of the benzoic acid (lower pKa) and have positive σ values. Conversely, electron-donating groups (EDGs) destabilize the anion, decrease acidity, and have negative σ values.

The Hammett equation is most accurately applied to meta and para substituents. mdpi.com Ortho substituents often introduce steric effects and other through-space interactions that are not captured by the standard Hammett constants, leading to a breakdown of the linear relationship. mdpi.comlibretexts.org Therefore, while we can estimate the electronic effect for the meta substituents, the ortho bromine's contribution is more complex.

For polysubstituted systems, the Hammett equation can be extended by assuming the additivity of the substituent constants:

Σσ = σ_ortho + σ_meta + σ_para

However, due to the aforementioned ortho effect, a calculated Σσ for this compound is an approximation. The primary value comes from the meta-positioned bromine atoms. The Hammett constant for a bromine substituent in the meta position (σ_meta) is well-established.

Table 1: Hammett Substituent Constants (σ) for Bromine

| Substituent | Position | σ Value |

|---|---|---|

| Bromo (-Br) | meta | 0.40 stenutz.eu |

| Bromo (-Br) | para | 0.23 stenutz.eu |

This table presents standard Hammett constants for the bromo substituent. The σ_meta value is particularly relevant for the bromine atoms at positions 3 and 5 of this compound.

Applying the principle of additivity for the two meta positions in this compound (positions 3 and 5), we can approximate part of the total electronic effect.

Table 2: Estimated Additive Hammett Constant for Meta Substituents

| Substituent Position | Substituent | σ Value |

|---|---|---|

| 3 | Bromo (-Br) | 0.40 |

| 5 | Bromo (-Br) | 0.40 |

| Sum of Meta Constants (Σσ_meta) | 0.80 |

This table calculates the combined electronic effect of the two meta-bromo substituents based on the additivity principle. This strong positive value indicates a significant increase in the acidity of the molecule compared to unsubstituted benzoic acid.

Computational studies using Density Functional Theory (DFT) provide deeper insights where empirical models like the Hammett equation have limitations. researchgate.netpsu.edu Theoretical calculations can model the geometry, electronic structure, and properties like pKa for complex molecules, including those with ortho substituents. nih.gov Studies on substituted benzoic acids have shown excellent correlations between computationally derived parameters—such as the charge on the carboxylic acid group or the energy difference between the acid and its conjugate base—and experimental pKa values. researchgate.netpsu.edu For instance, research has demonstrated that electron-withdrawing substituents increase the delocalization of the negative charge in the carboxylate anion, thereby stabilizing it and increasing acidity. psu.edu The Fukui function, a descriptor from DFT, can confirm that electron-withdrawing substituents increase the acidity of benzoic acid. mdpi.comnih.gov

While a specific computational study focused solely on this compound is not detailed in the surveyed literature, the principles derived from theoretical analyses of other polysubstituted benzoic acids are directly applicable. nih.govnih.gov These studies consistently show that the acidity of substituted benzoic acids increases with the electron-withdrawing power of the substituents. nih.gov The significant positive sum of Hammett constants for the meta positions of this compound, combined with the additional electron-withdrawing effect from the ortho bromine, strongly suggests that this compound is a considerably stronger acid than benzoic acid itself.

Future Research Directions and Emerging Applications of 2,3,5 Tribromobenzoic Acid

Development of Sustainable and Green Synthesis Methodologies

The traditional synthesis of halogenated benzoic acids often involves methods that are not environmentally friendly. researchgate.net A significant area of future research is the development of sustainable and green synthesis methodologies for 2,3,5-Tribromobenzoic acid. This includes the exploration of:

Alternative Solvents: The use of greener solvents, such as water or ionic liquids, is being investigated to replace hazardous organic solvents like toluene (B28343) or acetic acid traditionally used in bromination reactions.

Microwave-Assisted Synthesis: This technology offers a potential route to faster reaction times and reduced energy consumption, aligning with the principles of green chemistry. rcsi.science

Historical synthesis methods for similar compounds, like 2,4,6-tribromobenzoic acid, have involved multi-step processes with the use of harsh reagents. researchgate.netorgsyn.org Modern approaches, such as those using 1,3-dibromoisocyanuric acid (DBI) in concentrated sulfuric acid for the synthesis of pentabromobenzoic acid, demonstrate a move towards more efficient, albeit still demanding, procedures. mdpi.com Future work will likely focus on adapting and refining such methods to be more sustainable for producing this compound.

Exploration of Novel Catalytic and Materials Science Applications

The unique electronic and steric properties of this compound make it a candidate for novel applications in catalysis and materials science.

Catalysis: The bromine substituents can influence the compound's reactivity, making it a potential precursor or ligand in catalytic processes. Further studies are needed to explore its catalytic applications.

Materials Science: Brominated compounds are known for their flame-retardant properties. smolecule.com Research is ongoing to investigate the potential of incorporating this compound into polymers and other materials to enhance their fire resistance. smolecule.com The introduction of iodine into polymers using similar compounds has been shown to improve stability and electrical conductivity, suggesting analogous research avenues for brominated counterparts. marketresearchintellect.com

Deeper Elucidation of Biological Mechanisms of Action

Preliminary research has suggested that this compound possesses potential biological activities. A crucial area for future research is to unravel the specific molecular mechanisms underlying these effects.

Antimicrobial Properties: Studies on similar halogenated benzoic acids have indicated antimicrobial and antifungal properties. It is hypothesized that the bromine atoms can disrupt microbial cell membranes and inhibit enzyme activity. Future investigations will likely focus on confirming these effects for this compound and identifying the specific cellular targets.

Plant Growth Regulation: The compound is being studied for its potential as a plant growth regulator. chemicalbook.comusbio.net The proposed mechanism involves interference with plant hormone pathways, such as auxin levels. Further research is needed to understand the precise interactions with phytohormones and to optimize its application for enhancing crop yields. lookchem.com

Integration with Drug Discovery and Agrochemical Development Platforms

The structural characteristics of this compound make it a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. cymitquimica.com

Drug Discovery: Its unique structure may serve as a scaffold for the development of new therapeutic agents. lookchem.com The ability to undergo various chemical reactions, including substitution of its bromine atoms, allows for the creation of a diverse library of derivatives for screening against various diseases.

Agrochemical Development: Beyond its potential as a plant growth regulator, its derivatives could be explored for the development of new herbicides or pesticides. The synthesis of related compounds, such as chlorinated derivatives, has historically been important in the agrochemical industry.

Advanced Computational-Experimental Synergies in Research

The integration of computational modeling with experimental studies offers a powerful approach to accelerate research on this compound.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict the compound's properties, reactivity, and potential biological activity. odu.edu This can help in designing experiments and prioritizing research directions.

Mechanism Elucidation: Computational studies can provide insights into reaction mechanisms and intermolecular interactions, such as hydrogen and halogen bonding, which are crucial for understanding its behavior in different systems. mdpi.comrsc.org For instance, computational analyses have been used to study the properties of related aminohalogenated benzoic acids. nih.gov

By combining computational predictions with empirical data, researchers can gain a more comprehensive understanding of this compound and guide the development of its future applications in a more efficient and targeted manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.